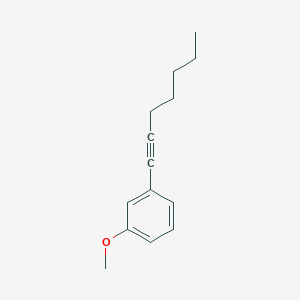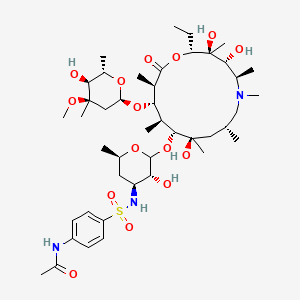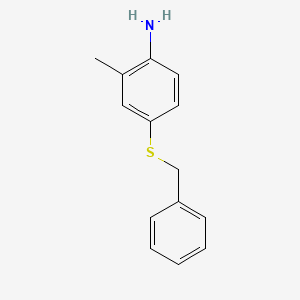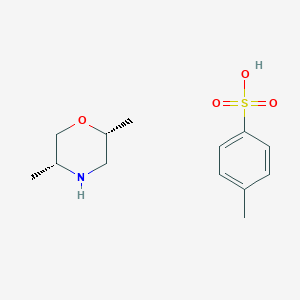
(2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate is a chemical compound with a unique structure that includes a morpholine ring substituted with two methyl groups at the 2 and 5 positions, and a methylbenzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate typically involves the reaction of (2R,5R)-2,5-dimethylmorpholine with methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and real-time monitoring can ensure consistent quality and reduce the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,5R)-2,5-dimethylcyclohexanone
- (2R,5R)-2,5-dimethylphospholano
Uniqueness
(2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate is unique due to its specific substitution pattern and the presence of both a morpholine ring and a sulfonate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C13H21NO4S |
|---|---|
Molekulargewicht |
287.38 g/mol |
IUPAC-Name |
(2R,5R)-2,5-dimethylmorpholine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-4-8-6(2)3-7-5/h2-5H,1H3,(H,8,9,10);5-7H,3-4H2,1-2H3/t;5-,6-/m.1/s1 |
InChI-Schlüssel |
OWLQUTOIMRWTKV-PZMDUNNRSA-N |
Isomerische SMILES |
C[C@@H]1CN[C@@H](CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CC1CNC(CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)

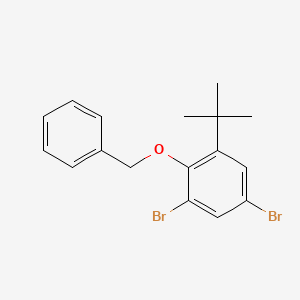
![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
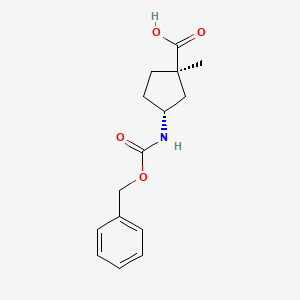

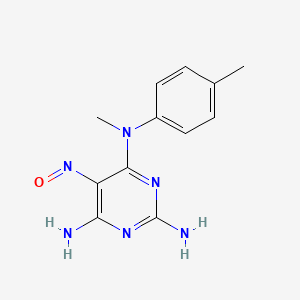

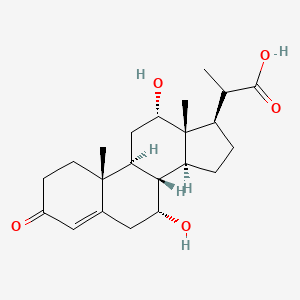
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
